molecular formula C17H23N3O4 B6085944 2-N,5-N-bis(oxolan-2-ylmethyl)pyridine-2,5-dicarboxamide

2-N,5-N-bis(oxolan-2-ylmethyl)pyridine-2,5-dicarboxamide

Cat. No.: B6085944
M. Wt: 333.4 g/mol
InChI Key: NNQQVENVKACFAM-UHFFFAOYSA-N
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Description

2-N,5-N-bis(oxolan-2-ylmethyl)pyridine-2,5-dicarboxamide is a synthetic compound that belongs to the class of pyridine dicarboxamides. This compound is characterized by the presence of two oxolan-2-ylmethyl groups attached to the nitrogen atoms at positions 2 and 5 of the pyridine ring. Pyridine dicarboxamides are known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and materials science .

Properties

IUPAC Name

2-N,5-N-bis(oxolan-2-ylmethyl)pyridine-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c21-16(19-10-13-3-1-7-23-13)12-5-6-15(18-9-12)17(22)20-11-14-4-2-8-24-14/h5-6,9,13-14H,1-4,7-8,10-11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQQVENVKACFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CN=C(C=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,5-N-bis(oxolan-2-ylmethyl)pyridine-2,5-dicarboxamide typically involves the condensation of pyridine-2,5-dicarboxylic acid with oxolan-2-ylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-N,5-N-bis(oxolan-2-ylmethyl)pyridine-2,5-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amide derivatives, and substituted pyridine dicarboxamides .

Mechanism of Action

The mechanism by which 2-N,5-N-bis(oxolan-2-ylmethyl)pyridine-2,5-dicarboxamide exerts its effects involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine ring and the amide groups. This coordination leads to the formation of stable complexes that can participate in various chemical and biological processes. The molecular targets and pathways involved include metal ion transport and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N,5-N-bis(oxolan-2-ylmethyl)pyridine-2,5-dicarboxamide is unique due to the presence of oxolan-2-ylmethyl groups, which enhance its solubility and reactivity compared to other pyridine dicarboxamides. This structural feature makes it particularly valuable in applications requiring high solubility and stability .

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